molecular formula C19H14ClN3O B1342209 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-49-5

7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine

Cat. No.: B1342209
CAS No.: 889939-49-5
M. Wt: 335.8 g/mol
InChI Key: SWWUWCABWYBJFW-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Biochemical Analysis

Biochemical Properties

7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are crucial for cell signaling and growth . Additionally, this compound can bind to DNA topoisomerases, enzymes that regulate the overwinding or underwinding of DNA, thereby affecting DNA replication and transcription . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can modulate gene expression by acting on transcription factors and epigenetic regulators . Its impact on cellular metabolism includes altering the activity of metabolic enzymes and affecting the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and DNA topoisomerases, inhibiting their activity . This inhibition leads to the disruption of cell signaling and DNA replication processes, ultimately resulting in cell cycle arrest and apoptosis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and histone-modifying enzymes . These molecular interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . The compound’s metabolism can also influence its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the mitochondria, where it affects mitochondrial function and induces apoptosis . The localization of the compound is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with 2-chloro-3-formylquinoline under basic conditions to yield the desired pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the synthesis process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted derivatives with amines or thiols.

Scientific Research Applications

7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-phenyl-pyrazolo[1,5-a]pyrimidine
  • 2-(3-Methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine
  • 7-Chloro-5-phenyl-pyrazolo[1,5-a]pyrimidine

Uniqueness

7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is unique due to the presence of both chloro and methoxy substituents, which confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c1-24-15-9-5-8-14(10-15)17-12-19-21-16(11-18(20)23(19)22-17)13-6-3-2-4-7-13/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWUWCABWYBJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=C2)N=C(C=C3Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176930
Record name 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-49-5
Record name 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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